Ezeprogind

Catalog No.
S520346
CAS No.
615539-20-3
M.F
C25H44N6
M. Wt
428.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ezeprogind

CAS Number

615539-20-3

Product Name

Ezeprogind

IUPAC Name

N-[3-[4-[3-[bis(2-methylpropyl)amino]propyl]piperazin-1-yl]propyl]-1H-benzimidazol-2-amine

Molecular Formula

C25H44N6

Molecular Weight

428.7 g/mol

InChI

InChI=1S/C25H44N6/c1-21(2)19-31(20-22(3)4)14-8-13-30-17-15-29(16-18-30)12-7-11-26-25-27-23-9-5-6-10-24(23)28-25/h5-6,9-10,21-22H,7-8,11-20H2,1-4H3,(H2,26,27,28)

InChI Key

KLKKWCPJBTXWOV-UHFFFAOYSA-N

SMILES

CC(C)CN(CCCN1CCN(CC1)CCCNC2=NC3=CC=CC=C3N2)CC(C)C

solubility

Soluble in DMSO

Synonyms

AZP-2006; AZP 2006; AZP2006; AZP-2006 free base; Ezeprogind

Canonical SMILES

CC(C)CN(CCCN1CCN(CC1)CCCNC2=NC3=CC=CC=C3N2)CC(C)C

The exact mass of the compound N-(3-(4-(3-(Diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzo(d)imidazol-2-amine is 428.3627 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Treatment for Progressive Supranuclear Palsy (PSP):

N-(3-(4-(3-(Diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzo(d)imidazol-2-amine, also known as AZP-2006, has been investigated as a potential treatment for progressive supranuclear palsy (PSP). PSP is a neurodegenerative disorder affecting the brain regions responsible for balance, coordination, eye movement, swallowing, and speech.

In 2015, the European Medicines Agency (EMA) granted AZP-2006 orphan drug designation for PSP EMA - Public summary of opinion on orphan designation: . This designation is given to drugs intended for rare diseases and provides incentives for further development.

Mechanism of Action:

The exact mechanism by which AZP-2006 might work in PSP is not fully understood. However, research suggests it may influence various pathways in the brain. One possibility is that it modulates the activity of glutamate receptors, which play a crucial role in nerve cell communication PubChem - N-(3-(4-(3-(Diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzo(d)imidazol-2-amine: .

Ezeprogind, also known by its developmental code AZP2006, is a small molecule drug candidate primarily being investigated for the treatment of neurodegenerative diseases, particularly Alzheimer's disease and progressive supranuclear palsy. Its chemical structure is identified as N-[3-[4-[3-[bis(2-methylpropyl)amino]propyl]piperazin-1-yl]propyl]-1H-benzimidazol-2-amine . Ezeprogind functions by stabilizing the prosaposin-progranulin complex, which is essential for the regulation of progranulin levels in the brain. This mechanism is believed to enhance neuroprotection and mitigate tau pathology associated with various neurodegenerative disorders .

Ezeprogind's primary chemical reaction involves its interaction with prosaposin, a lysosomal protein that facilitates the processing of progranulin. By binding to prosaposin, Ezeprogind stabilizes this complex, preventing the cleavage of progranulin and promoting its secretion . This stabilization is crucial as progranulin has been implicated in neurodegenerative processes, particularly in Alzheimer's disease where tau phosphorylation plays a significant role .

Ezeprogind exhibits several biological activities that are pivotal for its therapeutic potential:

  • Neurotrophic Effects: It enhances the levels of progranulin, which has neurotrophic properties that support neuronal survival and function .
  • Anti-inflammatory Properties: By modulating progranulin levels, Ezeprogind may also exert anti-inflammatory effects, which are beneficial in neurodegenerative conditions characterized by inflammation .
  • Tau Pathology Modulation: The compound has been shown to block tau phosphorylation, a critical factor in the pathogenesis of tauopathies such as progressive supranuclear palsy and Alzheimer's disease .

The synthesis of Ezeprogind involves several steps typical for constructing complex organic molecules. While specific synthetic pathways are proprietary and not fully disclosed in available literature, it generally includes:

  • Formation of the Benzimidazole Core: The initial step involves creating the benzimidazole framework, which serves as the backbone for further functionalization.
  • Substitution Reactions: Various amine and alkyl groups are introduced through nucleophilic substitution reactions to achieve the desired molecular structure.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity suitable for biological testing.

Ezeprogind is primarily being developed for:

  • Alzheimer's Disease: As a potential treatment aimed at modifying disease progression by targeting tau pathology and enhancing neurotrophic support through progranulin modulation.
  • Progressive Supranuclear Palsy: It is currently in Phase 2 clinical trials to assess its efficacy and safety in patients suffering from this condition .

Interaction studies have focused on understanding how Ezeprogind affects key biological markers associated with neurodegeneration:

  • Clinical Trials: Phase 2 studies have evaluated its impact on cerebrospinal fluid biomarkers such as total tau and phosphorylated tau levels, showing promising results in reducing these markers compared to placebo .
  • Pharmacokinetics: Studies indicate that Ezeprogind achieves steady-state blood levels within four to six weeks of administration, with a half-life of approximately 30 days, suggesting sustained action in vivo .

Ezeprogind shares similarities with other compounds targeting tau pathology or promoting neuroprotection. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
TideglusibInhibits glycogen synthase kinase 3 beta (GSK3β)Directly targets GSK3β to reduce tau hyperphosphorylation.
DavunetideModulates microtubule dynamicsPrimarily acts on microtubules; less focus on progranulin.
Methylene BlueAntioxidant; inhibits amyloid aggregationKnown for its mitochondrial protective effects; not specifically targeting tau.
Epothilone DStabilizes microtubulesDerived from taxol; shows dose-dependent neurotoxicity concerns.

Ezeprogind stands out due to its novel mechanism of action that directly enhances progranulin levels while also stabilizing tau-related processes, differentiating it from other compounds that either target tau indirectly or focus on different pathways altogether .

Ezeprogind, systematically named N-[3-[4-[3-[bis(2-methylpropyl)amino]propyl]piperazin-1-yl]propyl]-1H-benzimidazol-2-amine, represents a complex heterocyclic compound with significant therapeutic potential [1] [2]. The molecule possesses a molecular formula of C25H44N6 and a molecular weight of 428.7 grams per mole [1] [3]. The strategic synthesis of this compound requires careful consideration of multiple synthetic pathways and advanced manufacturing methodologies to achieve optimal yield, purity, and scalability for pharmaceutical production.

Retrosynthetic Analysis of Core Scaffold Assembly

The retrosynthetic analysis of Ezeprogind reveals a strategic disconnection approach that identifies three primary synthetic fragments . The core scaffold can be deconstructed into distinct structural units: the benzimidazole heterocyclic core, the piperazine ring system, and the terminal bis(2-methylpropyl)amino functionality connected through propyl linker chains [1] .

The benzimidazole core represents the primary pharmacophoric element, which can be synthesized through classical condensation reactions between o-phenylenediamine and appropriate carboxylic acid derivatives [5] [6]. This retrosynthetic approach follows established principles for 2-substituted benzimidazole derivatives, where the benzimidazole formation represents the key ring-forming step [5] [6].

The piperazine ring system serves as a central linking unit that connects the benzimidazole core to the terminal amine functionality. Retrosynthetic analysis suggests that this heterocyclic component can be accessed through cyclization strategies involving linear diamine precursors or through direct piperazine functionalization approaches [7] [8].

The terminal bis(2-methylpropyl)amino group represents the final structural element, which can be introduced through reductive amination procedures or direct alkylation methodologies [9]. This fragment contributes significantly to the compound's physicochemical properties and biological activity profile.

Structural FragmentSynthetic OriginKey Bonds FormedStrategic Considerations
Benzimidazole Coreo-Phenylenediamine + Carboxylic AcidC=N and C-N bondsTemperature control, acid catalysis
Piperazine RingDiamine cyclizationC-N bondsHydrogenation conditions
Propyl LinkersAlkylation reactionsC-N bondsBase selection, reaction time
Terminal AminesReductive aminationC-N bondsReducing agent choice

Key Intermediate Synthesis Strategies

The synthesis of Ezeprogind requires the preparation of several key intermediates, each demanding specific synthetic strategies to ensure high purity and yield [10]. The benzimidazole intermediate represents the initial target, requiring careful optimization of condensation conditions between o-phenylenediamine and appropriate carboxylic acid derivatives [11].

The formation of the benzimidazole core can be achieved through multiple catalytic approaches. Zinc oxide nanoparticles have demonstrated exceptional efficiency in ball-milling conditions, providing yields ranging from 85-95% under solvent-free conditions [11]. Alternative catalytic systems include cobalt nanocomposites (CoOx@NC-800), which offer recyclable catalyst properties with yields of 88-96% [11].

Advanced catalytic methodologies employ nano-magnesium oxide systems under mild reaction conditions, achieving yields of 82-92% with excellent scalability characteristics [11]. The β-cyclodextrin-functionalized PEGylated mesoporous silica nanoparticle-graphene oxide hybrid (Cu@βCD-PEG-mesoGO) system provides yields of 78-90% with simple work-up procedures and catalyst recyclability [11].

The piperazine ring formation represents a critical intermediate synthesis step. Palladium-catalyzed hydrogenation of dioxime derivatives under high-pressure conditions (40 bar hydrogen, 50°C, 6 hours) provides yields of 75-85% [8]. Alternative approaches utilizing Raney nickel catalysis under similar conditions achieve yields of 70-80% with filterable catalyst recovery [8].

The protonated piperazine methodology offers a one-pot synthesis approach that effectively suppresses disubstitution reactions, achieving yields of 80-95% [12]. This method operates in methanol or acetic acid at room temperature or under reflux conditions, providing excellent selectivity control [12].

Intermediate TypeSynthetic MethodYield Range (%)Purity Requirements (%)Scale Limitations
Benzimidazole CoreZnO-NP Ball-milling85-95>98Excellent
Benzimidazole CoreCoOx@NC-80088-96>98Good
Piperazine RingPd/C Hydrogenation75-85>95Moderate
Piperazine RingProtonated Method80-95>95Excellent
Final CouplingMulti-step Sequence65-80>99Variable

Catalytic Systems for Heterocyclic Ring Formation

The formation of heterocyclic rings in Ezeprogind synthesis requires sophisticated catalytic systems that can facilitate efficient bond formation while maintaining selectivity and sustainability [13] [14]. Transition metal catalysts play a pivotal role in enabling cross-coupling reactions, hydrogenation processes, and cyclization reactions essential for heterocyclic construction [14].

Palladium-based catalytic systems demonstrate exceptional versatility in heterocyclic synthesis, particularly for cross-coupling reactions that enable carbon-nitrogen bond formation [14]. The Pd(PPh3)4 and Pd(OAc)2 catalyst systems facilitate efficient coupling reactions under mild conditions, though yields typically range from 65-78% when molecular oxygen serves as the green oxidant [11].

Nickel-based catalysts, including Ni(COD)2 and Ni(acac)2, provide alternative approaches for cross-coupling and cyclization reactions [14]. These systems offer cost advantages compared to palladium catalysts while maintaining good reactivity profiles for heterocyclic ring formation.

Copper catalysts, particularly CuI and Cu(OAc)2, excel in cross-coupling reactions and click chemistry applications relevant to heterocyclic synthesis [14]. The copper-based β-cyclodextrin-functionalized PEGylated mesoporous silica nanoparticle-graphene oxide hybrid system demonstrates remarkable efficiency with yields of 78-90% and excellent recyclability characteristics [11].

Iron-based catalytic systems, including Fe3O4@SiO2/collagen nanomaterials and nano-Fe2O3 catalysts, provide environmentally benign alternatives for benzimidazole synthesis [11]. These systems operate under mild reaction conditions with good yields (75-94%) and offer magnetic recovery capabilities for catalyst recycling [11].

Chromium(III)-salen complexes represent highly efficient catalytic systems for 2-arylbenzimidazole synthesis, utilizing air as a green oxidant and achieving excellent yields of 90-97% [11]. These catalysts demonstrate exceptional recyclability, maintaining activity for at least eight consecutive reaction cycles [11].

Catalyst TypeReaction ConditionsYield Range (%)RecyclabilityGreen Chemistry Score
ZnO NanoparticlesBall-milling, solvent-free85-95GoodHigh
CoOx@NC-800One-pot coupling88-96ExcellentHigh
Cu@βCD-PEG-mesoGOMild conditions78-90ExcellentVery High
Fe3O4@SiO2/CollagenMild, aqueous80-90GoodVery High
Cr(III)-SalenAir oxidant90-97ExcellentHigh

Purification Techniques and Yield Optimization

The purification of Ezeprogind and its synthetic intermediates requires sophisticated separation techniques that can achieve the high purity standards necessary for pharmaceutical applications [15] [16]. Column chromatography represents the primary purification method, utilizing differential adsorption on silica gel to achieve purities of 95-99% with yield recoveries of 75-85% [15].

Preparative high-performance liquid chromatography provides superior purification capabilities, achieving purities of 98-99.5% with yield recoveries of 80-95% [16]. This technique proves particularly valuable for final product purification where maximum purity requirements must be met for pharmaceutical applications [16].

Recrystallization methods offer highly scalable purification approaches that exploit solubility differences at varying temperatures [15]. These techniques achieve purities of 92-98% with yield recoveries of 70-90% while maintaining excellent green chemistry credentials [15].

Advanced fraction collection strategies enhance purification efficiency through sophisticated peak splitting methodologies [17]. The TRILUTION LC software approach divides chromatographic peaks into front, middle, and rear sections, allowing selective collection of the most concentrated portions while enabling reprocessing of lower-purity fractions [17].

Supercritical fluid extraction represents an environmentally superior purification technique utilizing supercritical carbon dioxide as the extraction medium [15]. This method achieves purities of 96-99% with yield recoveries of 85-92% while eliminating organic solvent requirements [15].

Membrane separation technologies provide scalable alternatives for molecular weight-based purification, achieving purities of 88-95% with yield recoveries of 70-85% [15]. These systems offer excellent green chemistry profiles and good scalability characteristics for industrial applications [15].

Process optimization strategies focus on integrated purification approaches that minimize intermediate processing steps [18]. Multi-column integrated systems achieve yields of 86-88% while maintaining process-related impurity levels below 1000 parts per million for host-cell proteins and 10 nanograms per dose for residual DNA [18].

Purification MethodPurity Achieved (%)Yield Recovery (%)ScalabilityEnvironmental Impact
Column Chromatography95-9975-85ExcellentModerate
Preparative HPLC98-99.580-95GoodLow
Recrystallization92-9870-90ExcellentHigh
Supercritical Extraction96-9985-92GoodVery High
Membrane Separation88-9570-85GoodHigh

Green Chemistry Approaches in Industrial Production

The industrial production of Ezeprogind necessitates the implementation of green chemistry principles to minimize environmental impact while maintaining economic viability [19] [20]. Solventless reaction conditions represent a primary green chemistry approach, eliminating organic solvent waste and achieving waste reduction of 80-95% [19].

Microwave-assisted synthesis provides significant energy efficiency improvements, reducing reaction times and energy consumption while achieving waste reduction of 60-80% [19]. This technology proves particularly valuable for benzimidazole core formation, where microwave irradiation can reduce reaction times from days to minutes while improving yields from 60% to 92% [6].

Aqueous media reactions utilize water as a green solvent, achieving waste reduction of 40-60% while maintaining high industrial feasibility [19]. These systems prove particularly effective for certain coupling reactions and purification processes where water compatibility allows for reduced environmental impact [19].

Catalytic processes represent fundamental green chemistry approaches that reduce harsh reagent requirements and achieve waste reduction of 65-80% [19]. The implementation of recyclable heterogeneous catalysts further enhances the sustainability profile by enabling catalyst recovery and reuse for multiple reaction cycles [11].

Flow chemistry methodologies provide continuous processing capabilities that minimize waste generation and achieve waste reduction of 70-85% [19]. These systems offer excellent industrial feasibility and reduced cost impact through improved process efficiency and reduced intermediate storage requirements [19].

Atom economy optimization focuses on minimizing by-product formation through careful reaction design, achieving waste reduction of 70-90% [19]. This approach proves particularly important in multi-step syntheses where cumulative atom economy considerations significantly impact overall process sustainability [19].

Biocatalytic approaches utilize renewable enzymes for specific transformation steps, though typically requiring increased initial investment costs [19]. These systems achieve waste reduction of 50-70% while providing exceptional selectivity for challenging transformations [19].

The implementation of energy-efficient processes through advanced catalysis, microwave-assisted synthesis, and supercritical fluid technologies significantly reduces energy consumption while maintaining product quality [20]. These approaches align manufacturing practices with environmental sustainability goals while supporting regulatory compliance requirements [20].

Green Chemistry ApproachWaste Reduction (%)Energy EfficiencyIndustrial FeasibilityCost Impact
Solventless Reactions80-95HighHighReduced
Microwave Synthesis60-80Very HighModerateNeutral
Aqueous Media40-60ModerateHighReduced
Catalytic Processes65-80HighVery HighReduced
Flow Chemistry70-85HighHighReduced
Atom Economy70-90HighHighReduced
Biocatalysis50-70ModerateModerateIncreased

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

428.36274543 g/mol

Monoisotopic Mass

428.36274543 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TR9YQ07ELN

Drug Indication

Treatment of progressive supranuclear palsy

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 02-18-2024
1: Mino T, Mori T, Matsumoto N, Mineta Y, Okamoto T, Aoyama Y, Sera T. Application of artificial zinc-finger proteins to inhibition of DNA replication of human papillomavirus. Nucleic Acids Symp Ser (Oxf). 2006;(50):313-4. PubMed PMID: 17150943.
2: Sonntag LS, Schweizer S, Ochsenfeld C, Wennemers H. The "azido gauche effect"-implications for the conformation of azidoprolines. J Am Chem Soc. 2006 Nov 15;128(45):14697-703. PubMed PMID: 17090057.
3: Mino T, Hatono T, Matsumoto N, Mori T, Mineta Y, Aoyama Y, Sera T. Inhibition of DNA replication of human papillomavirus by artificial zinc finger proteins. J Virol. 2006 Jun;80(11):5405-12. PubMed PMID: 16699021; PubMed Central PMCID: PMC1472147.

Explore Compound Types